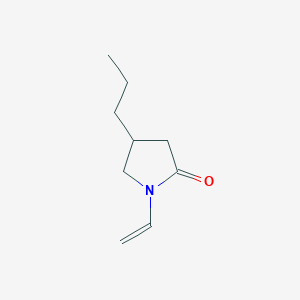
tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate, also known as TBPA, is an organic compound that has been used in a variety of scientific research applications. TBPA is a pyrazole derivative, which is a heterocyclic compound with three nitrogen atoms in a five-membered ring. TBPA is a white, crystalline solid with a melting point of 133-135 °C. It is soluble in both organic and aqueous solvents, making it a useful reagent for a variety of scientific applications.
Applications De Recherche Scientifique
Tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate has been used in a variety of scientific research applications. It has been used as a reagent for the preparation of various other organic compounds, such as 1-aryl-3-aminopyridines and 4-amino-1H-pyrazole-3-carboxylic acids. tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate has also been used as a reagent for the synthesis of various heterocyclic compounds, such as 1H-pyrazolo[3,4-b]quinoxalines and 1H-pyrazolo[3,4-b]pyridines. In addition, tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate has been used as a reagent for the synthesis of various pharmaceuticals, such as antifungal agents and anti-inflammatory agents.
Mécanisme D'action
Tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate is a reagent that is used to synthesize other organic compounds. It is believed to act as a nucleophile, which is a molecule that donates electrons to form a new bond. tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate is thought to act as a nucleophile by donating electrons to the electrophilic carbon atom of an organic compound, which forms a new bond between the two molecules.
Biochemical and Physiological Effects
tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate has not been studied for its biochemical and physiological effects. However, it is believed that tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate may have some effects on the body due to its ability to act as a nucleophile. It is possible that tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate may interact with certain molecules in the body, which could lead to changes in biochemical and physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate is a useful reagent for a variety of scientific research applications. It is a white, crystalline solid that is soluble in both organic and aqueous solvents, making it easy to use in lab experiments. In addition, tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate is relatively inexpensive and can be synthesized in a three-step process. However, tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate is a relatively new compound, so there is limited information available about its effects and potential toxicity.
Orientations Futures
The potential applications of tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate are still being explored. Future research could focus on the synthesis of new compounds using tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate, as well as the development of new pharmaceuticals. In addition, further research could be conducted to better understand the biochemical and physiological effects of tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate, as well as its potential toxicity. Finally, research could be conducted to develop new methods for synthesizing tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate, which would make it more cost-effective and easier to use in lab experiments.
Méthodes De Synthèse
Tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate can be synthesized in a three-step process. The first step involves the reaction of tert-butyl bromoacetate with 2-aminopyridine, which yields tert-butyl 2-aminopyridin-3-ylacetate. The second step involves the reaction of the tert-butyl 2-aminopyridin-3-ylacetate with hydrazine hydrate, which yields tert-butyl 2-(1H-pyrazol-3-yl)acetate. The final step involves the reaction of tert-butyl 2-(1H-pyrazol-3-yl)acetate with sodium azide, which yields tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate.
Propriétés
IUPAC Name |
tert-butyl 2-(1H-pyrazol-5-yl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-5-9(14)8-4-6-12-13-8/h4,6,9H,5,7H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOQETCWEQMXBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(5-bromo-2-methoxyphenyl)(imino)oxo-lambda6-sulfanyl]-N,N-dimethylacetamide](/img/structure/B6611354.png)




